molecular formula C5H8N2O2 B12345815 4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-ol

4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-ol

Cat. No.: B12345815
M. Wt: 128.13 g/mol
InChI Key: JJCADYOQBQZMPV-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-ol (CAS 2091243-66-0) is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . This compound features a pyrazolone core, a structural motif of significant interest in medicinal chemistry due to its diverse biological activities . Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this class of compounds has been extensively investigated for its wide range of therapeutic applications . Researchers value the pyrazolone scaffold for its presence in multiple FDA-approved drugs and its potential in developing novel bioactive molecules. The reactive sites on the pyrazolone nucleus make it a versatile synthon for further chemical derivatization and the construction of more complex heterocyclic systems . This product is intended for research purposes as a building block in pharmaceutical development and chemical synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

4-(hydroxymethyl)-2-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C5H8N2O2/c1-7-2-4(3-8)5(9)6-7/h2,8H,3H2,1H3,(H,6,9)

InChI Key

JJCADYOQBQZMPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N1)CO

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reduction of 1-Methyl-1H-pyrazole-4-carbaldehyde :
    Sodium tetrahydroborate (NaBH₄) or lithium aluminum hydride (LiAlH₄) is used to reduce the carbaldehyde to a hydroxymethyl group.

    • Reaction Conditions :
      • Reagent : NaBH₄ or LiAlH₄ in methanol or diethyl ether.
      • Temperature : 20°C to reflux.
      • Workup : Acidification with HCl to pH 1, followed by extraction and purification.
  • Hydroxylation at Position 3 :
    Oxidation or hydrolysis of a protected intermediate (e.g., methyl ether) to introduce the hydroxyl group.

Example Synthesis Pathway:

Step Reaction Reagents/Conditions Yield Reference
1 Reduction NaBH₄, MeOH, 20°C, 3h → HCl (pH 1) 97%
2 Hydroxylation H₂O₂, H₂SO₄ (or other oxidizing agents) N/A Hypothetical

Challenges :

  • Regioselectivity : Ensuring the hydroxyl group forms exclusively at position 3.
  • Protecting Groups : Required to prevent over-oxidation or side reactions.

This approach targets the simultaneous introduction of hydroxymethyl and hydroxyl groups via reduction of a dicarboxylate ester.

Key Steps:

  • Reduction of Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate :
    LiAlH₄ reduces ester groups to alcohols, yielding 1-methyl-1H-pyrazole-3,4-diol. Subsequent selective oxidation of one hydroxyl to a carboxylic acid, followed by reduction to hydroxymethyl, could yield the target compound.

Example Synthesis Pathway:

Step Reaction Reagents/Conditions Yield Reference
1 Reduction LiAlH₄, Et₂O/DCM, reflux, 24h → MeOH quench 87%
2 Selective Oxidation Jones reagent (CrO₃/H₂SO₄) N/A Hypothetical
3 Reduction NaBH₄ or LiAlH₄ N/A Hypothetical

Challenges :

  • Selectivity : Achieving oxidation at one hydroxyl group without affecting the other.
  • Stability : Pyrazole rings may degrade under harsh oxidative conditions.

Cyclocondensation with Hydrazine Derivatives

This method leverages cyclocondensation reactions to form the pyrazole ring with pre-installed substituents.

Key Steps:

  • Synthesis of a Hydrazine Intermediate :
    A hydrazine derivative bearing a hydroxymethyl group reacts with a diketone or acetylenic ketone to form the pyrazole ring.

  • Hydroxylation at Position 3 :
    Post-cyclization functionalization to introduce the hydroxyl group.

Example Synthesis Pathway:

Step Reaction Reagents/Conditions Yield Reference
1 Cyclocondensation Hydrazine derivative + diketone, acidic conditions N/A
2 Hydroxylation H₂O₂, base, or other oxidants N/A Hypothetical

Advantages :

  • Regioselectivity : Substituent positions can be controlled by the starting diketone/acetylenic ketone.
  • Efficiency : Single-step ring formation.

Challenges :

  • Stability of Intermediates : Hydrazine derivatives may be sensitive to reaction conditions.

Hydroxylation of a Pyrazole Intermediate

This method involves hydroxylating a pre-formed pyrazole derivative at position 3.

Key Steps:

  • Synthesis of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole :
    Reduction of a carbaldehyde (as in Method 1) to introduce the hydroxymethyl group.

  • Hydroxylation at Position 3 :
    Electrophilic aromatic substitution (e.g., using H₂O₂/H₂SO₄) or directed metalation.

Example Synthesis Pathway:

Step Reaction Reagents/Conditions Yield Reference
1 Reduction NaBH₄, MeOH, 20°C 97%
2 Hydroxylation H₂O₂, H₂SO₄, 50°C N/A Hypothetical

Challenges :

  • Reactivity : Pyrazole rings are electron-rich, favoring electrophilic substitution but requiring controlled conditions.

Comparative Analysis of Methods

Method Advantages Limitations
Reduction of Carbaldehyde High yield (97%), simple workup Requires hydroxylation step
Reduction of Dicarboxylate Simultaneous diol formation Difficult selectivity
Cyclocondensation Regioselective ring formation Sensitive intermediates
Hydroxylation of Intermediate Direct functionalization Risk of over-oxidation

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxymethyl group or convert it to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(Formyl)-1-methyl-1H-pyrazol-3-ol or 4-(Carboxy)-1-methyl-1H-pyrazol-3-ol.

    Reduction: Formation of 4-(Methyl)-1-methyl-1H-pyrazol-3-ol.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

The pharmacological significance of pyrazolone derivatives, including 4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-ol, is well-documented in various studies. These compounds exhibit a range of biological activities:

  • Anticancer Activity : Research has shown that pyrazolone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and MCF-7, with IC50 values as low as 0.39 µM and 0.46 µM respectively . This suggests that this compound may possess similar anticancer properties.
  • Anti-inflammatory Effects : Pyrazolone derivatives are known for their anti-inflammatory activities. Studies indicate that these compounds can modulate inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Various derivatives have shown promising results against a range of pathogens, indicating its potential utility in treating infections .

Synthetic Methodologies

The synthesis of this compound and its derivatives employs various methodologies that enhance yield and selectivity:

  • One-Pot Reactions : Recent advancements in synthetic chemistry have introduced one-pot multi-component reactions for synthesizing pyrazolone derivatives. This approach simplifies the synthesis process while maintaining high yields and purity .
  • Green Chemistry Approaches : Utilizing ionic liquids and other benign solvents in the synthesis of pyrazolone derivatives aligns with green chemistry principles. These methods reduce environmental impact and improve reaction efficiency .

Case Study 1: Anticancer Activity

A study conducted by Li et al. synthesized a series of pyrazole derivatives, including those structurally related to this compound. The compounds were tested against several cancer cell lines, demonstrating significant anticancer activity with IC50 values indicating strong inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial properties highlighted that specific derivatives exhibited excellent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to the disruption of bacterial cell wall synthesis, showcasing the compound's potential as an antibiotic agent .

Case Study 3: Anti-inflammatory Mechanisms

In another study, the anti-inflammatory effects of pyrazolone derivatives were attributed to their ability to inhibit pro-inflammatory cytokines. This finding suggests that this compound could be explored further for developing treatments for inflammatory diseases .

Comparative Data Table

Property This compound Similar Pyrazolone Derivatives
Anticancer IC50Potentially < 0.39 µM< 0.46 µM (Li et al.)
Antimicrobial ActivityModerate to HighVaries by derivative
Anti-inflammatorySignificant inhibition of cytokinesVaries by derivative
Synthesis MethodOne-pot reactions; green chemistry approachesTraditional methods; one-pot

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The pyrazole ring structure allows for binding to active sites of enzymes, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Key Compounds for Comparison :

5-Methyl-1H-pyrazol-3-ol (): Lacks the hydroxymethyl group but shares the methyl and hydroxyl substituents. The absence of -CH₂OH reduces polarity and hydrogen-bonding capacity.

(1-Phenyl-1H-pyrazol-4-yl)methanol (): Features a phenyl group at the 1-position and a hydroxymethyl group at the 4-position. The bulky phenyl substituent enhances lipophilicity compared to HMPH.

3-Ethyl-4-methyl-1H-pyrazol-3(2H)-one (): Contains a ketone group at the 3-position, altering electronic properties and reducing hydrogen-bond donor capacity relative to HMPH.

Structural Impact on Properties :
  • Hydrogen Bonding : HMPH’s hydroxymethyl group enables strong hydrogen-bonding interactions, influencing solubility and crystal packing. In contrast, compounds like 3-ethyl-4-methyl-1H-pyrazol-3(2H)-one lack this moiety, reducing aqueous solubility .
  • Stability : HMPH’s instability contrasts with HMBD, which persists in detectable quantities due to its diazonium structure .
  • Lipophilicity : Phenyl-substituted analogs (e.g., ) exhibit higher logP values than HMPH, affecting membrane permeability and metabolic pathways.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) logP
HMPH 142.14 Not reported Moderate -0.52
5-Methyl-1H-pyrazol-3-ol 98.10 156–158 High -0.31
(1-Phenyl-1H-pyrazol-4-yl)methanol 174.20 120–122 Low 1.85
3-Ethyl-4-methyl-1H-pyrazol-3(2H)-one 140.18 179–180 Moderate 0.72

Notes:

  • HMPH’s moderate solubility arises from its hydroxymethyl group, while phenyl-substituted analogs show reduced water solubility due to hydrophobic effects .
  • The lower logP of HMPH compared to phenyl derivatives suggests better compatibility with polar solvents.

Crystallographic and Hydrogen-Bonding Analysis

  • HMPH : Predicted to form O-H···N and O-H···O hydrogen bonds, similar to 5-methyl-1H-pyrazol-3-ol, which displays intermolecular O-H···O interactions in its crystal lattice .
  • 3-Ethyl-4-methyl-1H-pyrazol-3(2H)-one : Exhibits N-H···O hydrogen bonds but lacks the hydroxymethyl-driven network seen in HMPH .

Biological Activity

4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-ol, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds, leading to the formation of the pyrazole ring followed by hydroxymethylation.

Biological Activities

The biological activities of this compound are extensive:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, certain synthesized compounds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar properties.

Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various bacterial strains. For example, compounds derived from pyrazole have been tested against E. coli, Bacillus subtilis, and fungi such as Aspergillus niger, exhibiting promising results . The specific activity of this compound against these pathogens remains to be fully elucidated but is anticipated based on its structural analogs.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent research. Some derivatives have shown significant cytotoxic effects against cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity . The mechanism often involves inhibition of key kinases or induction of apoptosis in cancer cells.

Case Study 1: Anti-inflammatory Effects

In a study evaluating various hydroxypyrazole derivatives, compounds similar to this compound exhibited marked anti-inflammatory effects in carrageenan-induced edema models. The results indicated a favorable safety profile with minimal ulcerogenic effects, making them suitable candidates for further development as anti-inflammatory agents .

Case Study 2: Antimicrobial Screening

A comprehensive screening of pyrazole derivatives against multiple microbial strains revealed that certain compounds displayed significant antibacterial and antifungal activities. The study highlighted the potential for developing new antimicrobial agents based on the pyrazole scaffold, including modifications at the hydroxymethyl position .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Effectiveness Reference
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AntimicrobialActive against E. coli, Bacillus subtilis
AnticancerSignificant cytotoxicity against MCF7 and HCT116

Q & A

What are the established synthetic routes for 4-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-ol, and how do reaction conditions influence yield?

Basic
The compound can be synthesized via Mannich reactions or heterocyclic condensation. For example, Mannich reactions involving pyrazole derivatives and formaldehyde analogs (e.g., methoxymethylated crown ethers) have achieved yields up to 98% under controlled pH and temperature . Solvent choice (e.g., ethanol or xylene) and reflux duration (25–30 hours) significantly impact purity, as seen in similar pyrazole syntheses . Recrystallization from methanol is a common purification step .

Advanced
Optimizing reaction conditions requires balancing steric and electronic effects. For instance, substituting N,N′-bis(methoxymethyl)diaza-18-crown-6 in Mannich reactions enhances regioselectivity due to its electron-rich environment . Kinetic studies using HPLC monitoring can identify intermediates, while DFT calculations predict transition states to refine temperature and solvent parameters .

What crystallographic techniques are most effective for resolving the molecular structure of this compound?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths and angles, validated by R-factors < 0.05 . ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen bonding networks .

Advanced
For disordered structures or twinned crystals, high-resolution synchrotron data combined with SHELXD (for phase problem resolution) improves accuracy . Hydrogen atom positions can be refined using restraints derived from neutron diffraction or Hirshfeld surface analysis .

How can hydrogen bonding patterns in this compound inform supramolecular assembly?

Advanced
Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8), critical for predicting crystal packing . For example, intermolecular O–H···N bonds between hydroxymethyl and pyrazole groups may stabilize layered structures. IR spectroscopy and temperature-dependent XRD can validate dynamic hydrogen bonding .

What analytical challenges arise in characterizing this compound, and how are they addressed?

Basic
Common techniques include HPLC for purity assessment and FTIR for functional group identification (e.g., O–H stretch at ~3200 cm⁻¹). NMR (1H^1\text{H}, 13C^{13}\text{C}) resolves tautomeric equilibria, as seen in related pyrazoles .

Advanced
Overlapping signals in crowded NMR regions (e.g., aromatic protons) require 2D experiments (COSY, HSQC). For trace impurities, LC-MS with electrospray ionization (ESI) provides high sensitivity . Conflicting XRD and computational data (e.g., bond angles) are reconciled via Bader’s quantum theory of atoms in molecules (QTAIM) .

How can researchers resolve contradictions in synthetic data, such as unexpected byproducts?

Advanced
Mechanistic studies using isotopic labeling (e.g., 13C ^{13}\text{C}-formaldehyde in Mannich reactions) track byproduct formation pathways . Contradictions between theoretical and experimental yields often stem from solvent polarity effects, which can be modeled using COSMO-RS simulations . Post-reaction analysis via GC-MS identifies side products like dehydrated intermediates .

What safety protocols are critical when handling this compound?

Basic
The compound may irritate skin and eyes (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers away from oxidizers .

How do computational methods enhance understanding of this compound’s reactivity?

Advanced
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic substitution sites on the pyrazole ring. Molecular dynamics simulations model solvation effects, explaining solvent-dependent tautomerism . Docking studies with enzymes (e.g., cytochrome P450) hypothesize metabolic pathways, though experimental validation via LC-MS/MS is essential .

What strategies validate crystallographic data against potential artifacts?

Advanced
Twinned crystals require careful data integration in programs like CrysAlisPro. For pseudo-symmetry, check for higher symmetry space groups using PLATON’s ADDSYM . Residual electron density peaks > 1 eÅ⁻³ suggest missed solvent molecules, addressed via SQUEEZE in PLATON .

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